N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide
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Overview
Description
Thiazoles are important heterocyclic compounds exhibiting a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . Pyrazole is a five-membered heterocycle containing two nitrogen atoms and is extensively found in a huge library of heterocyclic compounds that envelops promising agro-chemical, fluorescent and biological potencies .
Synthesis Analysis
The synthesis of thiazole and pyrazole derivatives often involves the reaction of various precursors under specific conditions . For example, a broad range of thiazole compounds containing pyrazole were initially produced with the synthesis of compound 4-(4-fluorophenyl)-2-(1H-pyrazol-1-yl) thiazole, and after a series of subsequent reactions, the final products were obtained .
Molecular Structure Analysis
Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .
Chemical Reactions Analysis
The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . On account of its aromaticity, the ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide” would depend on its specific structure. Thiazole was first described by Hantzsch and Weber (1887). It resembles pyridine and pyrimidine in its physico-chemical properties such as boiling point, basicity, water solubility, and resistance to reactivity with electrophiles .
Scientific Research Applications
Anti-inflammatory and Analgesic Activities
Research by Küçükgüzel et al. (2013) on derivatives closely related to the compound has shown potential anti-inflammatory and analgesic properties. These derivatives were synthesized and evaluated for their bioactivity, showing promising results without causing significant tissue damage in liver, kidney, colon, and brain, compared to controls or celecoxib, a well-known anti-inflammatory drug. This suggests potential therapeutic applications in managing pain and inflammation (Ş. Küçükgüzel et al., 2013).
Anticancer Activity
A study on mixed-ligand copper(II)-sulfonamide complexes, which share structural motifs with the target compound, demonstrated significant anticancer activity. These complexes were found to bind to DNA, induce DNA cleavage, and exhibit antiproliferative effects against human tumor cells, including colon adenocarcinoma Caco-2 cells and leukemia Jurkat T lymphocytes, primarily through apoptosis. This highlights the potential of sulfonamide derivatives as anticancer agents (M. González-Álvarez et al., 2013).
Antimicrobial Activity
El-Sayed et al. (2020) synthesized new pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-c]triazine derivatives containing a sulfathiazole moiety, showing good antibacterial and antifungal activity. This indicates the potential use of these compounds in developing new antimicrobial agents, addressing the growing concern of microbial resistance (E. H. El-Sayed et al., 2020).
Photodynamic Therapy for Cancer Treatment
Pişkin et al. (2020) studied new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups, which showed high singlet oxygen quantum yield. These properties are crucial for the effectiveness of Type II photosensitizers in photodynamic therapy, a treatment option for cancer. This research suggests that such compounds could be promising candidates for developing new treatments for cancer (M. Pişkin et al., 2020).
Antiproliferative Screening
Sonar et al. (2020) explored thiazole compounds for their anticancer activity against breast cancer cells MCF7, demonstrating the potential of these derivatives as antiproliferative agents. This adds to the body of evidence supporting the role of sulfonamide derivatives in cancer research, potentially offering new avenues for the development of anticancer therapies (J. P. Sonar et al., 2020).
Future Directions
properties
IUPAC Name |
4-methoxy-3-methyl-N-[2-(2-pyrazol-1-yl-1,3-thiazol-4-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3S2/c1-12-10-14(4-5-15(12)23-2)25(21,22)18-8-6-13-11-24-16(19-13)20-9-3-7-17-20/h3-5,7,9-11,18H,6,8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRPLJBPXXPYGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NCCC2=CSC(=N2)N3C=CC=N3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(1H-pyrazol-1-yl)thiazol-4-yl)ethyl)-4-methoxy-3-methylbenzenesulfonamide |
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